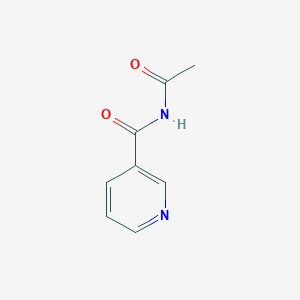

N-Acetylpyridine-3-carboxamide

Description

Properties

CAS No. |

80893-78-3 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

N-acetylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12) |

InChI Key |

IOHVMKKVKVRCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Catalyst Design and Performance

The catalyst described in CN1491214A comprises TiO₂ (7% by weight) and sodium oxide on a porous silica-alumina support (50–70% apparent porosity). When applied to nicotinic acid esters, this system achieves 73–81% selectivity for 3-acetylpyridine at 410°C. For N-acetylpyridine-3-carboxamide, modifying the substrate to pyridine-3-carboxamide esters (e.g., methyl pyridine-3-carboxamide) could enable analogous acetylation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 380–420°C | Higher temps favor decarboxylation |

| Molar ratio (AcOH) | 4:1 (AcOH:ester) | Excess AcOH reduces byproducts |

| Space velocity | 0.5–1.5 h⁻¹ | Lower velocity enhances contact |

Comparative studies show that alumina-rich supports (79–81% Al₂O₃) minimize pyridine byproduct formation to 4–11%, critical for preserving the carboxamide group’s integrity.

Solution-Phase Acylation and Functionalization

Liquid-phase methods provide precise control over regioselectivity. The PMC7053292 protocol for N-acetylpyrrolidine derivatives suggests a two-step approach adaptable to pyridine-3-carboxamide:

Stepwise Acylation Mechanism

- Protection of the Amide Group : Pyridine-3-carboxamide is treated with benzyl chloride or tosyl chloride in basic conditions (NaOH/DMF) to form N-protected intermediates.

- Acetylation : The protected intermediate undergoes acetylation via:

Reaction monitoring via NMR (e.g., disappearance of δ 2.1 ppm methylene protons) ensures complete conversion.

Solvent and Temperature Optimization

- Polar aprotic solvents (DMF, DMSO) enhance solubility but risk carboxamide decomposition above 100°C.

- Ether/THF mixtures at −5°C to 25°C balance reactivity and stability.

Purification and Isolation Techniques

Post-synthetic purification is critical due to the compound’s hygroscopicity. ChemicalBook’s protocols for 3-acetylpyridine provide a template:

Acid-Base Extraction

Distillation and Crystallization

- Vacuum distillation at 120–140°C (0.1 mmHg) isolates the product from high-boiling impurities.

- Phenylhydrazone derivatization : Forms crystalline adducts (m.p. 137°C) for recrystallization from ethanol.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chromatographic Purity

HPLC (C18 column, 70:30 H₂O:MeCN) achieves >98% purity with Rt = 6.2 min.

Chemical Reactions Analysis

Types of Reactions

N-Acetylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Pyridine-3-amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetylpyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Acetylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares pyridine carboxamide and acetamide derivatives based on structural features, biological activity, and applications derived from the provided evidence:

Functional Group Variations

Key Research Findings

- Antiangiogenic Applications: Quinoline-3-carboxamide derivatives (e.g., linomide) are potent in reducing tumor vascularization, with EC50 values >100 µg/ml for endothelial cell inhibition .

- Neurotoxicity vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.